Cas no 930867-21-3 (N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide)

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide structure
930867-21-3 structure
Product name:N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
CAS No:930867-21-3
MF:C13H11N3O3S
MW:289.3097
CID:5460705

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-Isoxazolecarboxamide, N-(4-methoxy-2-benzothiazolyl)-3-methyl-
    • N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
    • Z90953319
    • N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
    • Inchi: 1S/C13H11N3O3S/c1-7-6-9(19-16-7)12(17)15-13-14-11-8(18-2)4-3-5-10(11)20-13/h3-6H,1-2H3,(H,14,15,17)
    • InChI Key: BRTBWODNUDWSNI-UHFFFAOYSA-N
    • SMILES: S1C(N([H])C(C2=C([H])C(C([H])([H])[H])=NO2)=O)=NC2=C(C([H])=C([H])C([H])=C12)OC([H])([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 371
  • XLogP3: 2.7
  • Topological Polar Surface Area: 106

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5002-0138-4mg
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
930867-21-3
4mg
$66.0 2023-09-10
Life Chemicals
F5002-0138-40mg
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
930867-21-3
40mg
$140.0 2023-09-10
Life Chemicals
F5002-0138-1mg
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
930867-21-3
1mg
$54.0 2023-09-10
Life Chemicals
F5002-0138-30mg
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
930867-21-3
30mg
$119.0 2023-09-10
Life Chemicals
F5002-0138-20mg
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
930867-21-3
20mg
$99.0 2023-09-10
Life Chemicals
F5002-0138-25mg
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
930867-21-3
25mg
$109.0 2023-09-10
Life Chemicals
F5002-0138-75mg
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
930867-21-3
75mg
$208.0 2023-09-10
Life Chemicals
F5002-0138-3mg
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
930867-21-3
3mg
$63.0 2023-09-10
Life Chemicals
F5002-0138-20μmol
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
930867-21-3
20μmol
$79.0 2023-09-10
Life Chemicals
F5002-0138-2mg
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
930867-21-3
2mg
$59.0 2023-09-10

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide Related Literature

Additional information on N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide

Comprehensive Overview of N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide (CAS No. 930867-21-3)

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide (CAS No. 930867-21-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This compound belongs to the benzothiazole and oxazole hybrid family, which are known for their diverse applications in medicinal chemistry. The presence of both methoxy and methyl functional groups enhances its reactivity and binding affinity, making it a promising candidate for further study.

In recent years, the demand for novel heterocyclic compounds like N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has surged, driven by advancements in drug discovery and sustainable agriculture. Researchers are particularly interested in its potential as a kinase inhibitor or antimicrobial agent, topics frequently searched in academic and industrial databases. The compound's CAS No. 930867-21-3 is often queried in conjunction with terms such as "synthesis methods," "biological activity," and "structure-activity relationship (SAR)."

The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide typically involves multi-step reactions, including condensation and cyclization processes. Its benzothiazole core is synthesized first, followed by the introduction of the oxazole moiety. The methoxy group at the 4-position of the benzothiazole ring is critical for modulating electronic properties, while the methyl group on the oxazole ring influences steric interactions. These structural nuances are often explored in computational chemistry studies, a trending topic in AI-driven drug design.

From a pharmacological perspective, N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide exhibits intriguing properties. Preliminary studies suggest it may interact with enzyme targets such as tyrosine kinases or G-protein-coupled receptors (GPCRs), which are hot topics in cancer and neurological research. Its lipophilicity and hydrogen-bonding capacity, derived from the carboxamide group, are key factors in its bioavailability—a frequently searched term in ADME (Absorption, Distribution, Metabolism, Excretion) studies.

In agrochemical applications, this compound's potential as a pesticide intermediate or plant growth regulator aligns with the growing interest in sustainable crop protection. The benzothiazole scaffold is known for its herbicidal and fungicidal activities, making CAS No. 930867-21-3 a subject of patents and green chemistry initiatives. Users often search for "eco-friendly synthesis" or "low-toxicity alternatives," reflecting the industry's shift toward environmentally benign solutions.

Analytical characterization of N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide employs techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm its purity and structural integrity, addressing common queries about "compound validation" and "quality control." The compound's stability under various pH and temperature conditions is also a focus, particularly for formulators seeking long shelf-life products.

Future research directions for CAS No. 930867-21-3 may include structure optimization via high-throughput screening (HTS) or fragment-based drug design (FBDD). These approaches, combined with machine learning algorithms, are revolutionizing how scientists explore small-molecule libraries. As interest in personalized medicine and precision agriculture grows, compounds like N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide will remain at the forefront of innovation.

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